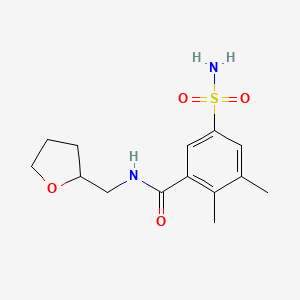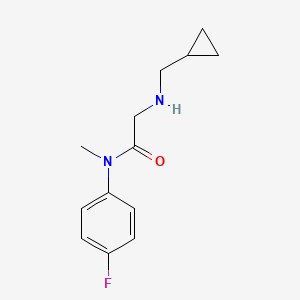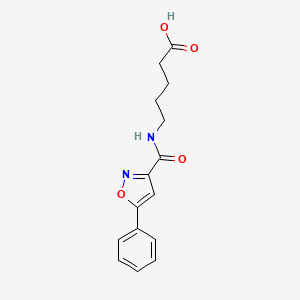![molecular formula C14H13NO3S B7590305 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. MTA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs. In
Mechanism of Action
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the production of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are all pro-inflammatory cytokines. 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, which may help reduce neuroinflammation and improve cognitive function. 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been shown to have neuroprotective properties, which may help prevent neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential as a candidate for the development of new drugs for the treatment of various diseases. 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation of using 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid in lab experiments is its complexity and multi-step synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid, including further exploration of its mechanism of action, optimization of its synthesis method, and development of new drugs based on its properties. Additionally, 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid's potential use in the treatment of other diseases, such as cancer and diabetes, could be explored. Further research is also needed to determine the optimal dosage and administration of 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid for therapeutic use.
Conclusion
In conclusion, 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid, or 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid, is a promising compound with potential use in the treatment of various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of other diseases.
Synthesis Methods
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid can be synthesized through a multi-step process involving the reaction of 2-bromo-3-nitrobenzoic acid with 5-methylthiophene-2-carbonyl chloride, followed by reduction with iron powder and subsequent reaction with 3-aminophenylacetic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have anti-inflammatory properties, which may help reduce neuroinflammation and improve cognitive function in patients with Alzheimer's disease. 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has also been shown to have neuroprotective properties, which may help prevent neuronal damage in patients with Parkinson's disease. Additionally, 2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid has been shown to have immunomodulatory effects, which may be beneficial in the treatment of multiple sclerosis.
properties
IUPAC Name |
2-[3-[(5-methylthiophene-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-6-12(19-9)14(18)15-11-4-2-3-10(7-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFXZSWIIOFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)

![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)


![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
